molecular formula C15H11NO2 B13684125 2-(2-Methylpyridin-4-yl)-1H-indene-1,3(2H)-dione CAS No. 56107-12-1

2-(2-Methylpyridin-4-yl)-1H-indene-1,3(2H)-dione

Cat. No.: B13684125
CAS No.: 56107-12-1
M. Wt: 237.25 g/mol
InChI Key: RYUNMXKMEJAMCR-UHFFFAOYSA-N
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Description

2-(2-Methylpyridin-4-yl)-1H-indene-1,3(2H)-dione is a heterocyclic compound that features both pyridine and indene moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methylpyridin-4-yl)-1H-indene-1,3(2H)-dione typically involves the reaction of 2-methylpyridine with indene-1,3-dione under specific conditions. The reaction may require the use of catalysts and solvents to facilitate the formation of the desired product. Detailed synthetic routes and reaction conditions can vary based on the desired yield and purity of the compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The process may include steps such as purification and crystallization to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-(2-Methylpyridin-4-yl)-1H-indene-1,3(2H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

2-(2-Methylpyridin-4-yl)-1H-indene-1,3(2H)-dione has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the development of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(2-Methylpyridin-4-yl)-1H-indene-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other heterocyclic molecules with pyridine and indene moieties, such as:

  • 2-(Pyridin-2-yl)pyrimidine derivatives
  • 2-(4-sulfamoylphenyl)pyrimidines
  • 2-(4-methylsulfonylphenyl)pyrimidines

Uniqueness

2-(2-Methylpyridin-4-yl)-1H-indene-1,3(2H)-dione is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for various applications in scientific research and industry.

Properties

CAS No.

56107-12-1

Molecular Formula

C15H11NO2

Molecular Weight

237.25 g/mol

IUPAC Name

2-(2-methylpyridin-4-yl)indene-1,3-dione

InChI

InChI=1S/C15H11NO2/c1-9-8-10(6-7-16-9)13-14(17)11-4-2-3-5-12(11)15(13)18/h2-8,13H,1H3

InChI Key

RYUNMXKMEJAMCR-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=CC(=C1)C2C(=O)C3=CC=CC=C3C2=O

Origin of Product

United States

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